![molecular formula C19H16N2OS2 B2803732 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950396-78-8](/img/no-structure.png)
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H16N2OS2 and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular and Antimicrobial Activities:
- Compounds related to 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione have shown promise in antitubercular and antimicrobial activities. Specifically, novel derivatives exhibited pronounced antitubercular and antimicrobial activities against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria (Kamdar et al., 2011).
Anti-Cancer Properties:
- Synthesized derivatives of this compound have displayed potential analgesic and anticonvulsant activities, with certain derivatives showing more significant benefits for analgesic and anti-inflammatory activities (Abdelwahab & Hassan Fekry, 2022).
Synthesis and Structural Characterization:
- Research has focused on synthesizing and characterizing various derivatives of this compound for diverse applications. This includes the development of compounds with specific structural modifications, which are crucial for their biological activities (Yin & Song, 2022).
Catalyst-Free Synthesis of Derivatives:
- A catalyst-free, straightforward synthesis method has been developed for creating functionalized derivatives of this compound. This approach emphasizes mild reaction conditions, high atom economy, and eco-friendliness (Brahmachari & Nayek, 2017).
Antimicrobial and Anti-Inflammatory Properties:
- Novel series of derivatives have shown significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs in some cases (Rajanarendar et al., 2012).
Antiproliferative Activity Against Cancer:
- Some synthesized derivatives have demonstrated potent antiproliferative activity against colorectal cancer cell lines, indicating their potential as anticancer agents (Choura et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves the condensation of 4-methylthiobenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form 7-methyl-2-(4-methylthiophenyl)-3,5-dihydro-4H-chromen-4-one. This intermediate is then reacted with guanidine hydrochloride in the presence of sodium methoxide to form the final product.", "Starting Materials": [ "4-methylthiobenzaldehyde", "4-hydroxycoumarin", "ammonium acetate", "guanidine hydrochloride", "sodium methoxide" ], "Reaction": [ "Step 1: Condensation of 4-methylthiobenzaldehyde with 4-hydroxycoumarin in the presence of ammonium acetate to form 7-methyl-2-(4-methylthiophenyl)-3,5-dihydro-4H-chromen-4-one.", "Step 2: Reaction of 7-methyl-2-(4-methylthiophenyl)-3,5-dihydro-4H-chromen-4-one with guanidine hydrochloride in the presence of sodium methoxide to form 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione." ] } | |
Número CAS |
950396-78-8 |
Nombre del producto |
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |
Fórmula molecular |
C19H16N2OS2 |
Peso molecular |
352.47 |
Nombre IUPAC |
7-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
Clave InChI |
AEXDWODYOSKYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2803651.png)
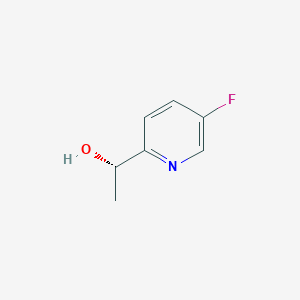
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one](/img/structure/B2803655.png)
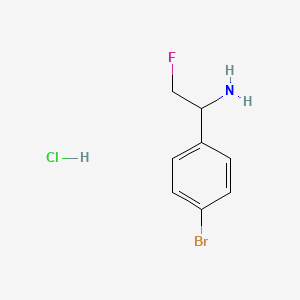
![N-(2-Amino-2-oxoethyl)-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2803659.png)
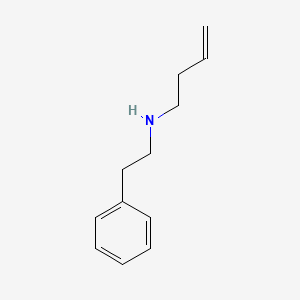
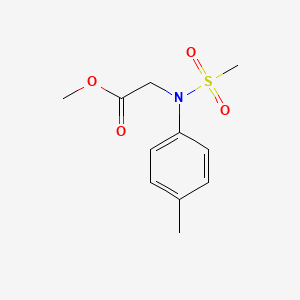
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)
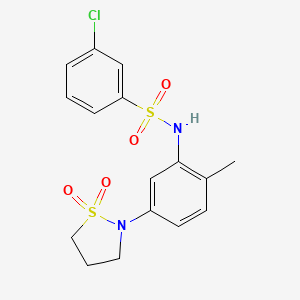
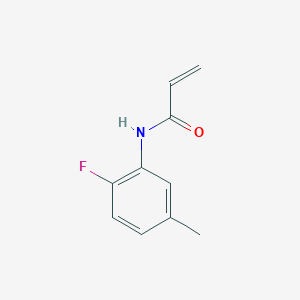
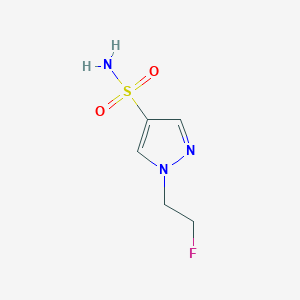
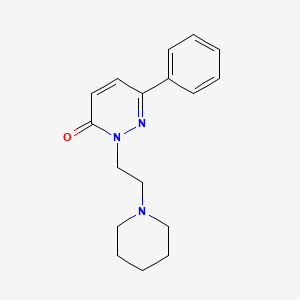
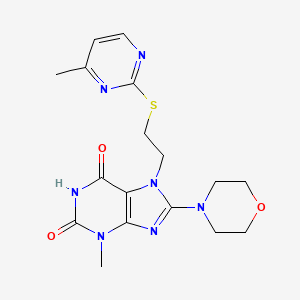
![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)